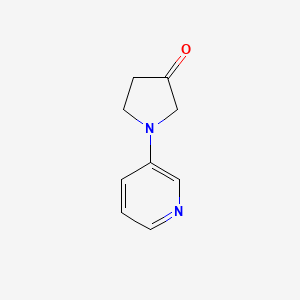
1-(Pyridin-3-yl)pyrrolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-3-yl)pyrrolidin-3-one is a heterocyclic compound that features both a pyridine ring and a pyrrolidinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)pyrrolidin-3-one typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction, where a nitrone or azomethine ylide reacts with a dipolarophile such as an olefin . This method allows for regio- and stereoselective synthesis of the pyrrolidinone ring.
Industrial Production Methods: Industrial production of this compound often employs similar cyclization techniques but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Pyridin-3-yl)pyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the pyrrolidinone ring into a more oxidized form, such as a lactam.
Reduction: Reduction reactions can modify the pyridine ring, potentially converting it into a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and pyrrolidinone rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactams, while reduction can produce piperidine derivatives .
Aplicaciones Científicas De Investigación
1-(Pyridin-3-yl)pyrrolidin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its role in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Pyridin-3-yl)pyrrolidin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used .
Comparación Con Compuestos Similares
Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring.
Pyridine: A six-membered nitrogen-containing aromatic ring.
Pyrrolidinone: A lactam with a five-membered ring structure.
Uniqueness: 1-(Pyridin-3-yl)pyrrolidin-3-one is unique due to its combination of both pyridine and pyrrolidinone rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential biological activities that are not observed in simpler analogs .
Propiedades
Fórmula molecular |
C9H10N2O |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
1-pyridin-3-ylpyrrolidin-3-one |
InChI |
InChI=1S/C9H10N2O/c12-9-3-5-11(7-9)8-2-1-4-10-6-8/h1-2,4,6H,3,5,7H2 |
Clave InChI |
OVVDTOOIUUBAHU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1=O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one](/img/structure/B15071849.png)
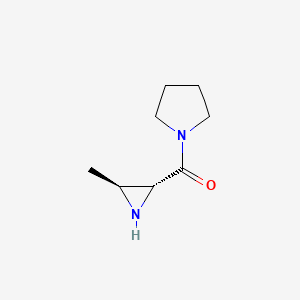
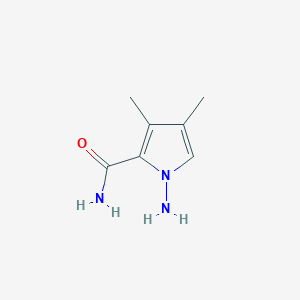
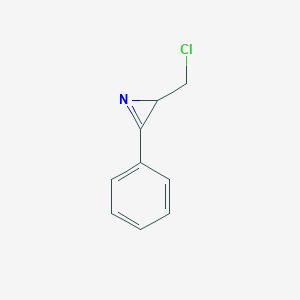
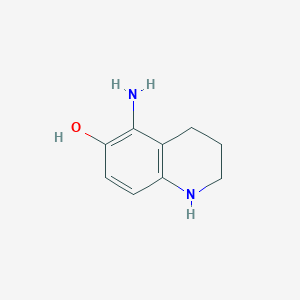
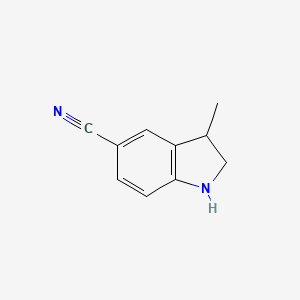
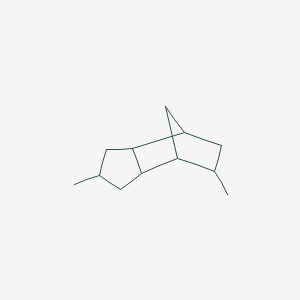
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one](/img/structure/B15071876.png)
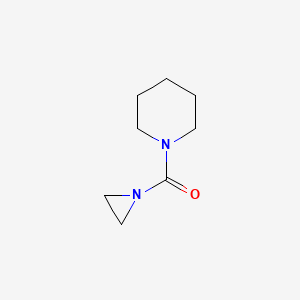
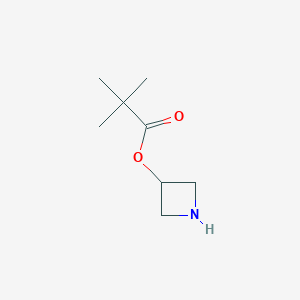
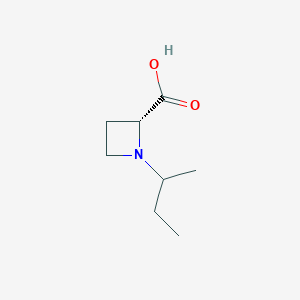


![Cyclopenta[b]indole](/img/structure/B15071945.png)
